2-(4-ethoxyphenyl)-N-methoxy-N-methylacetamide
Description
2-(4-Ethoxyphenyl)-N-methoxy-N-methylacetamide is an acetamide derivative characterized by a 4-ethoxyphenyl group attached to the α-carbon of the acetamide backbone. The N-substituents, methoxy (-OCH₃) and methyl (-CH₃), confer unique electronic and steric properties to the molecule. This compound is structurally analogous to Weinreb amides (N-methoxy-N-methylamides), which are widely used in organic synthesis for ketone formation via nucleophilic acyl substitution .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-16-11-7-5-10(6-8-11)9-12(14)13(2)15-3/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEIRJMXHJIWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N(C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Amidation of 2-(4-Ethoxyphenyl)Acetic Acid
The most direct route involves the condensation of 2-(4-ethoxyphenyl)acetic acid with N,O-dimethylhydroxylamine. As demonstrated in analogous syntheses, this reaction is catalyzed by diboronic acid anhydride (1–5 mol%) in 1,2-dichloroethane (DCE) under reflux (90°C, 24 hours).
Procedure :
- Acid Activation : 2-(4-Ethoxyphenyl)acetic acid (1.0 equiv) is combined with N,O-dimethylhydroxylamine (3.0 equiv) in DCE (0.1–0.6 M).
- Catalytic Reaction : Diboronic acid anhydride (2 mol%) is added, and the mixture is refluxed with vigorous stirring.
- Workup : Post-reaction, the solvent is evaporated, and the crude product is purified via silica gel chromatography (60% ethyl acetate in hexane).
Yield : 89–92% (based on analogous substrates).
Characterization :
Grignard-Mediated Amidation of Ester Precursors
For substrates where the carboxylic acid is inaccessible, ester derivatives (e.g., methyl 2-(4-ethoxyphenyl)acetate) may be converted to the Weinreb amide via Grignard reagents.
Procedure :
- Ester Activation : Methyl 2-(4-ethoxyphenyl)acetate (1.0 equiv) is treated with isopropylmagnesium chloride (2.0 equiv) in tetrahydrofuran (THF) at −78°C.
- Amine Quenching : N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) is added, and the mixture is stirred for 1 hour.
- Workup : The reaction is quenched with NH4Cl, extracted with dichloromethane, and purified via flash chromatography.
Yield : 75–85%.
Advantages : Avoids acid handling and suits sterically hindered substrates.
Acid Chloride Intermediate Route
Carboxylic acids may be converted to acid chlorides using thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine.
Procedure :
- Chlorination : 2-(4-Ethoxyphenyl)acetic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C.
- Amidation : The resultant acid chloride is reacted with N,O-dimethylhydroxylamine (1.5 equiv) and triethylamine (2.0 equiv) in DCM.
- Purification : Column chromatography (50% ethyl acetate/hexane) yields the pure amide.
Comparative Analysis of Synthetic Methods
Key Observations :
- The catalytic method offers superior enantiomeric excess (>99% ee) and is ideal for chiral synthesis.
- Grignard-mediated amidation is faster but requires low-temperature conditions.
- Acid chloride routes are robust but involve hazardous chlorination steps.
Structural Characterization and Validation
The target compound’s identity is confirmed via spectroscopic and chromatographic methods:
Spectroscopic Data :
- IR (KBr) : Peaks at 1656 cm⁻¹ (C=O stretch), 1515 cm⁻¹ (aromatic C=C), and 1263 cm⁻¹ (C-O ether).
- HRMS (ESI) : Calculated for C12H17NNaO3 [M+Na]+: 252.1106; Found: 252.1099.
Chromatographic Purity :
- HPLC : Retention time = 8.2 min (C18 column, 70% acetonitrile/water).
- TLC : Rf = 0.33 (ethyl acetate/hexane, 1:1).
Scale-Up Considerations and Industrial Feasibility
Catalytic amidation is preferred for large-scale synthesis due to its high yield and minimal byproducts. Solvent recovery (DCE) and catalyst recycling (diboronic acid anhydride) enhance cost-efficiency. In contrast, Grignard methods necessitate cryogenic equipment, limiting scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-ethoxybenzoic acid.
Reduction: 2-(4-ethoxyphenyl)-N-methoxy-N-methylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-methoxy-N-methylacetamide is a chemical compound with an ethoxy group attached to a phenyl ring, along with methoxy and methyl acetamide functionalities. It belongs to the class of N-methoxy-N-methylacetamides, which are known for their diverse biological activities and potential therapeutic applications.
Scientific Research Applications
This compound is primarily used in medicinal chemistry, especially in drug development for treating various cancers, because it can inhibit tumor growth. It is also utilized in biochemical research to explore enzyme interactions and mechanisms of action related to its antitumor effects. Interaction studies often utilize techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy to understand how it interacts with biological macromolecules such as proteins and nucleic acids.
Research indicates that this compound exhibits significant biological activity, particularly as an antitumor agent. Studies have shown its potential to inhibit cancer cell proliferation through interactions with specific molecular targets such as enzymes involved in cell cycle regulation or apoptosis. Structural analogs have also been explored for anti-inflammatory and analgesic properties, suggesting a broader pharmacological profile.
Similar Compounds
Several compounds share structural similarities with this compound. These include:
- N-Methoxy-N-methylpropionamide
- 4-Chloro-N-methoxy-N-methylbutanamide
- N-Methoxy-N-methylisobutyramide
- 2-Chloro-N-(hydroxymethyl)acetamide
- N-Methylacetamide
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Fluorinated Analogs
2-(2,4-Difluorophenyl)-N-methoxy-N-methylacetamide and 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide ():
- Structural Differences : Fluorine atoms at the 2,4- or 2,6-positions create electron-withdrawing effects, reducing electron density on the phenyl ring compared to the ethoxy group.
- Synthesis : Synthesized via coupling of fluorophenylacetic acids with N,N-dimethylhydroxylamine hydrochloride in THF, achieving yields >90%. The reaction conditions are robust for halogenated substrates .
- Properties : Fluorination increases lipophilicity and may enhance metabolic stability in medicinal chemistry applications.
- 2-(4-Fluorophenyl)-N-methoxy-N-methylacetamide (): Structural Difference: A single fluorine at the para position simplifies steric hindrance.
Sulfonated Analog
- 2-(Benzenesulfonyl)-N-methoxy-N-methylacetamide (): Structural Difference: The benzenesulfonyl group (-SO₂C₆H₅) is strongly electron-withdrawing, contrasting with the electron-donating ethoxy group. Properties: Increased acidity at the α-carbon due to sulfonyl group activation, making it reactive toward nucleophiles. Potential use in protease inhibition or as a synthetic intermediate .
Modifications to the Acetamide Backbone
Chlorinated and Alkylated Derivatives
Hydrazine-Functionalized Analog
- N-(4-Methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide (): Structural Difference: Incorporates a hydrazine moiety capable of chelation or hydrogen bonding. Applications: Potential use in metal coordination chemistry or as a precursor for heterocyclic synthesis .
Complex Bioactive Analogs
- Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) ():
- Structural Difference : The N-methoxy-N-methylacetamide group is appended to a phenylpiperidine core, critical for opioid receptor binding.
- Properties : Highlights the role of the acetamide group in modulating pharmacokinetics, though the ethoxyphenyl variant lacks the piperidine moiety necessary for opioid activity .
Comparative Data Table
Biological Activity
2-(4-ethoxyphenyl)-N-methoxy-N-methylacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an antitumor agent. This article reviews various studies highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : Studies have shown that this compound possesses notable antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and potential mechanisms of action that interfere with cancer cell proliferation.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Antiviral | Inhibition of viral replication | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Studies and Research Findings
-
Antitumor Studies :
- A study conducted on human cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC values varied among different cell lines, indicating selective cytotoxicity towards specific types of cancer cells.
-
Antiviral Activity :
- In vitro assays demonstrated that the compound exhibited antiviral properties against certain viral strains, including those responsible for respiratory illnesses. The mechanism involved the inhibition of viral replication at multiple stages of the viral lifecycle, suggesting its potential as a therapeutic agent in viral infections .
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound triggers apoptosis in cancer cells via caspase activation, leading to programmed cell death.
- Cytokine Modulation : It modulates immune responses by influencing cytokine production, which is crucial for managing inflammation and immune responses.
- Viral Replication Interference : The compound affects various stages of the viral lifecycle, making it a candidate for antiviral therapy.
Q & A
Q. What are the common synthetic routes for 2-(4-ethoxyphenyl)-N-methoxy-N-methylacetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with precursor compounds like 2-(4-hydroxyphenyl)acetic acid. A key step is the ethoxylation of the phenolic group using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in methanol) to introduce the ethoxy substituent . Subsequent amidation with methoxy-methylamine derivatives can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane. Optimization strategies include:
- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency in deprotection steps .
- Solvent purity : Anhydrous conditions prevent hydrolysis of reactive intermediates .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., acyl chloride formation) minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- ¹H/¹³C NMR : The ethoxyphenyl group shows a triplet for the methyl group (~δ 1.3 ppm) and a quartet for the methylene group (~δ 4.0 ppm). The acetamide moiety exhibits a singlet for the N-methoxy group (~δ 3.3 ppm) and a carbonyl peak at ~δ 170 ppm in ¹³C NMR .
- IR spectroscopy : Strong stretches at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of the ethoxy group) confirm functional groups .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for confirming stereochemistry .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine powders or vapors during synthesis .
- Waste disposal : Collect organic waste in halogen-resistant containers and incinerate via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers address low yields in the final amidation step during synthesis?
Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Strategies include:
- Activation agents : Replace EDC with more efficient coupling reagents like HATU for sterically hindered amines .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials .
- Moisture control : Rigorously dry solvents (e.g., molecular sieves in DMF) to prevent hydrolysis of intermediates .
Q. What strategies resolve discrepancies in biological activity data across studies?
Contradictory results may arise from impurities or structural analogs. Mitigation approaches:
- Purity validation : Employ HPLC-MS (≥95% purity threshold) to confirm compound identity and exclude degradation products .
- Negative controls : Test synthetic intermediates (e.g., unprotected amines) to rule out off-target effects .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to identify pharmacophore requirements .
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified ethoxy groups (e.g., propoxy, isopropoxy) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea moieties to evaluate binding affinity .
- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict electrostatic potential maps and docking poses with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
